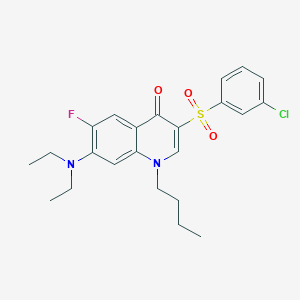
2-(3-Chloro-2-methylanilino)-4-(dimethylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methylanilino)-4-(dimethylamino)nicotinonitrile, also known as 3-Chloro-2-methylanilino-4-dimethylaminonitril (CMADN), is an organic compound with the molecular formula C9H12ClN3. It is a white solid that is soluble in organic solvents, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. CMADN is a versatile molecule that has a wide range of applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Methods : This compound is involved in the synthesis of various derivatives, such as 4-(2-naphthyl)pyridine derivatives. These derivatives have potential applications in positron emission tomography for Alzheimer's Disease diagnosis (Škofic et al., 2005).
Formation of Heterocycles : It plays a role in the formation of novel heterocycles like the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, which can have varied applications in medicinal and synthetic chemistry (Coppola & Shapiro, 1981).
Crystal Structure Analysis : Investigations into the crystal structure of related compounds, like 2-(1-Methyl-1H-3-indolyl)nicotinonitrile, provide insights into molecular configurations essential for drug design and development (Parthasarathy et al., 2006).
Pharmaceutical Applications
Alzheimer's Disease Research : Derivatives of this compound, such as FDDNP, are used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, aiding in diagnosis and treatment planning (Shoghi-Jadid et al., 2002).
Antitumor Activity : Some derivatives have shown potential in antitumor activity, as in the case of compounds synthesized from 2-chloro-nicotinonitrile showing cytotoxicity against Ehrlich ascites cells in vitro (Waly et al., 2013).
Corrosion Inhibition : Research on furanylnicotinamidine derivatives, which include this compound, shows potential applications in corrosion inhibition, indicating broader industrial applications (Fouda et al., 2020).
Chemical Properties and Reactions
Reactivity Studies : Studies on the reactivity of this compound with various reagents provide insights into its chemical behavior, essential for developing new synthetic routes and compounds (Gaber et al., 1977).
Role in Synthesizing New Compounds : It is used in the synthesis of various novel compounds, highlighting its versatility in organic chemistry and drug synthesis (Al-Sheikh, 2011).
Microwave-Assisted Synthesis : The compound is involved in microwave-assisted synthesis processes, indicating its role in modern, efficient chemical synthesis techniques (Srikrishna & Dubey, 2018).
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-12(16)5-4-6-13(10)19-15-11(9-17)14(20(2)3)7-8-18-15/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSWASTEBXKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylanilino)-4-(dimethylamino)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
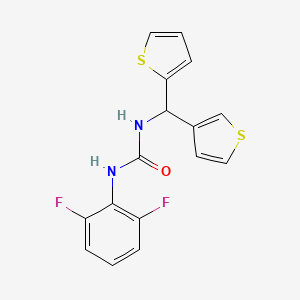

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)
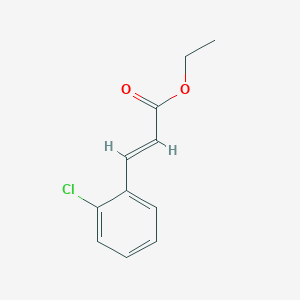
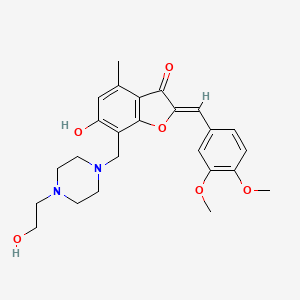
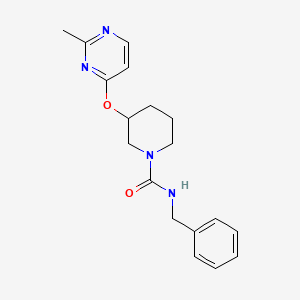
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)
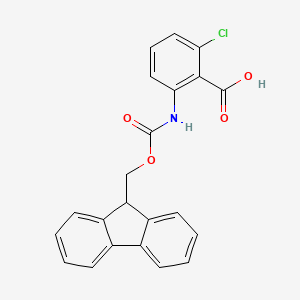
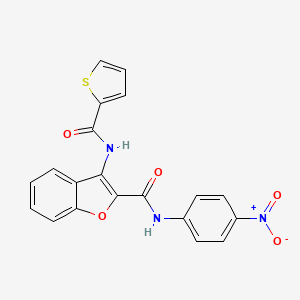
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)
